molecular formula C15H17Cl2NO3S2 B2662185 2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide CAS No. 2034586-76-8

2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

Cat. No. B2662185
CAS RN: 2034586-76-8
M. Wt: 394.33
InChI Key: INIFCXBSZBOGTF-UHFFFAOYSA-N
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Description

“2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide”, also known as DTPS, is an organic compound with a molecular formula C15H17Cl2NO3S. It contains a thiophene ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The molecular weight of DTPS is 394.33. The thiophene ring in its structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles, including thiophene derivatives, can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Future Directions

Thiazole derivatives, including thiophenes, have been the subject of much research due to their diverse biological activities . Future research may focus on designing and developing new compounds related to this scaffold with lesser side effects .

properties

IUPAC Name

2,5-dichloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO3S2/c16-12-3-4-13(17)15(10-12)23(20,21)18-7-5-11(6-8-19)14-2-1-9-22-14/h1-4,9-11,18-19H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIFCXBSZBOGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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